molecular formula C7H6N4O B12829812 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one

1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one

Cat. No.: B12829812
M. Wt: 162.15 g/mol
InChI Key: ABNZQSHLMLCKFZ-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a pyrazine ring.

    1,2,4-Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring fused to the triazole ring.

Uniqueness

1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)ethanone

InChI

InChI=1S/C7H6N4O/c1-5(12)6-3-11-4-9-10-7(11)2-8-6/h2-4H,1H3

InChI Key

ABNZQSHLMLCKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=NN=C2C=N1

Origin of Product

United States

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